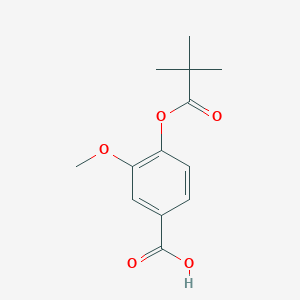

![molecular formula C46H55N11O7S B12321589 (2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12321589.png)

(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

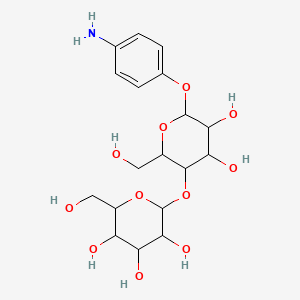

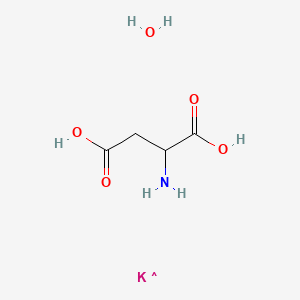

His-Cys-Lys-Phe-Trp-Trp is a hexapeptide composed of the amino acids histidine, cysteine, lysine, phenylalanine, tryptophan, and tryptophan. This compound is known for its role as an inhibitor of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . The molecular formula of His-Cys-Lys-Phe-Trp-Trp is C46H55N11O7S, and it has a molecular weight of 906.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of His-Cys-Lys-Phe-Trp-Trp typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods

In an industrial setting, the production of His-Cys-Lys-Phe-Trp-Trp may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves the insertion of a gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast. The peptide is then expressed, purified, and subjected to further processing to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

His-Cys-Lys-Phe-Trp-Trp can undergo various chemical reactions, including oxidation, reduction, and substitution. The cysteine residue is particularly susceptible to oxidation, forming disulfide bonds. The tryptophan residues can undergo oxidation to form kynurenine or other oxidative products .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize the cysteine residue to form disulfide bonds.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds back to free thiols.

Substitution: Nucleophilic substitution reactions can occur at the histidine or lysine residues under appropriate conditions.

Major Products Formed

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Free thiol groups from the reduction of disulfide bonds.

Substitution: Modified peptides with substituted groups at histidine or lysine residues.

Scientific Research Applications

His-Cys-Lys-Phe-Trp-Trp has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in inhibiting HIV-1 integrase and its potential as an antiviral agent.

Mechanism of Action

His-Cys-Lys-Phe-Trp-Trp exerts its effects by inhibiting the activity of HIV-1 integrase, an enzyme responsible for the integration of viral DNA into the host genome. The peptide binds to the active site of the integrase enzyme, preventing it from catalyzing the integration process. This inhibition blocks the replication cycle of the virus, thereby reducing viral load and preventing the spread of infection .

Comparison with Similar Compounds

Similar Compounds

His-Cys-Lys-Phe-Trp: A pentapeptide with similar inhibitory activity against HIV-1 integrase.

His-Cys-Lys-Phe-Trp-Trp-Trp: A heptapeptide with extended sequence and potentially enhanced activity.

His-Cys-Lys-Phe-Trp-Tyr: A hexapeptide with tyrosine replacing one of the tryptophan residues, offering different binding properties.

Uniqueness

His-Cys-Lys-Phe-Trp-Trp is unique due to its specific sequence and the presence of two tryptophan residues, which contribute to its high affinity for HIV-1 integrase. The combination of histidine, cysteine, lysine, phenylalanine, and tryptophan residues provides a distinct structural and functional profile that sets it apart from other similar peptides .

Properties

IUPAC Name |

2-[[2-[[2-[[6-amino-2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H55N11O7S/c47-17-9-8-16-36(53-45(62)40(25-65)57-41(58)33(48)21-30-24-49-26-52-30)42(59)54-37(18-27-10-2-1-3-11-27)43(60)55-38(19-28-22-50-34-14-6-4-12-31(28)34)44(61)56-39(46(63)64)20-29-23-51-35-15-7-5-13-32(29)35/h1-7,10-15,22-24,26,33,36-40,50-51,65H,8-9,16-21,25,47-48H2,(H,49,52)(H,53,62)(H,54,59)(H,55,60)(H,56,61)(H,57,58)(H,63,64) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHDAFCBITUNSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H55N11O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

906.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

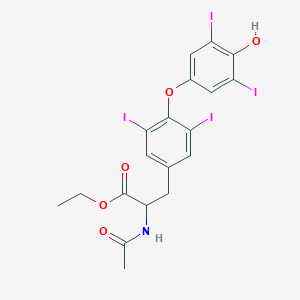

![17-[4-(3,3-Dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321547.png)

![2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate](/img/structure/B12321554.png)